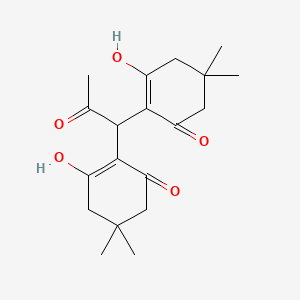
2,2'-(2-Oxopropane-1,1-diyl)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(2-Oxopropane-1,1-diyl)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) is a complex organic compound known for its unique structure and diverse applications in various fields of science. This compound features a central oxopropane unit flanked by two hydroxy-dimethylcyclohexenone groups, making it a valuable subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Oxopropane-1,1-diyl)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) typically involves the reaction of 3-hydroxy-5,5-dimethylcyclohex-2-enone with an appropriate oxopropane derivative under acidic conditions. One common method includes the use of trifluoroacetic acid in a toluene medium, which promotes the intramolecular cyclization of the intermediate compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-(2-Oxopropane-1,1-diyl)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alcohol derivatives.
Scientific Research Applications
2,2’-(2-Oxopropane-1,1-diyl)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 2,2’-(2-Oxopropane-1,1-diyl)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) exerts its effects involves interactions with various molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, influencing their activity and function. These interactions are crucial for its applications in biology and medicine .
Comparison with Similar Compounds
Similar Compounds
2,2’-(2-Oxopropane-1,3-diyl)bis(2-hydroxy-1H-indene-1,3(2H)-dione): A ninhydrin derivative with similar structural features but different functional groups.
2,2’-(Arylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone): Another compound with a similar core structure but different substituents.
Uniqueness
2,2’-(2-Oxopropane-1,1-diyl)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) is unique due to its specific arrangement of functional groups and the resulting chemical properties. Its ability to undergo a variety of chemical reactions and form stable complexes with biological molecules sets it apart from similar compounds.
Properties
Molecular Formula |
C19H26O5 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-hydroxy-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-2-oxopropyl]-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C19H26O5/c1-10(20)15(16-11(21)6-18(2,3)7-12(16)22)17-13(23)8-19(4,5)9-14(17)24/h15,21,23H,6-9H2,1-5H3 |
InChI Key |
STQSJWJNFLBRFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(CC(CC1=O)(C)C)O)C2=C(CC(CC2=O)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















